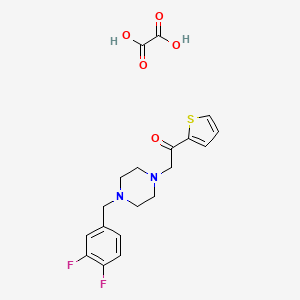

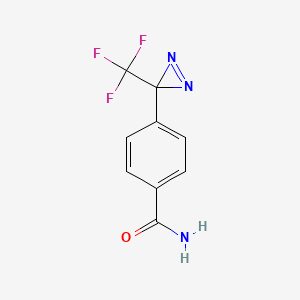

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” is a fluorinated aromatic amide . It has the molecular formula C8H6F3NO .

Molecular Structure Analysis

The molecular structure of “4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” can be viewed using Java or Javascript . It’s also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 254.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 40.2±0.3 cm3 .Applications De Recherche Scientifique

Drug Development

The trifluoromethyl group, which is present in “4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide”, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological activities of drug molecules, making it a valuable component in drug development .

Antioxidant Activities

Some compounds containing the trifluoromethyl group have been found to exhibit antioxidant activities . Although the specific role of “4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” in this context is not clear, it’s possible that it could contribute to these antioxidant effects.

Antibacterial Activities

In addition to antioxidant activities, some trifluoromethyl-containing compounds also show antibacterial activities . “4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” could potentially be used in the development of new antibacterial agents.

High-Temperature Proton Exchange Membrane Fuel Cells

“4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” has been used in the synthesis of a novel polybenzimidazole, which was applied in high-temperature proton exchange membrane fuel cells . This application takes advantage of the compound’s thermal properties and high proton conductivity .

Ligand Screening in Drug Discovery

Fluorine NMR, which can be used with fluorine-containing compounds like “4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide”, has gained popularity in drug discovery for efficient and sensitive screening of large numbers of ligands .

Synthesis of Novel Tetraamine

“4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” has been used in the synthesis of a novel tetraamine . This tetraamine was then used to prepare a high molecular weight polybenzimidazole, demonstrating the compound’s utility in complex organic syntheses .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .

Mode of Action

It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This could suggest that the compound interacts with its targets in a way that enhances these properties, leading to changes in the target’s function or activity.

Biochemical Pathways

The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency towards certain enzymes, suggesting that it may affect pathways involving these enzymes .

Pharmacokinetics

The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity and metabolic stability , which could potentially impact the compound’s bioavailability.

Result of Action

The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency , suggesting that the compound may have a significant impact on its targets at the molecular and cellular levels.

Propriétés

IUPAC Name |

4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)8(14-15-8)6-3-1-5(2-4-6)7(13)16/h1-4H,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPHOBKSUXHPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C2(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2887566.png)

![2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2887570.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide](/img/structure/B2887571.png)

![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887576.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)